Technical Monograph: Benzyl N-(3-ethyloxetan-3-yl)carbamate
Technical Monograph: Benzyl N-(3-ethyloxetan-3-yl)carbamate
Executive Summary & Strategic Value
Benzyl N-(3-ethyloxetan-3-yl)carbamate (CAS 1365969-56-7) is a specialized, protected amine building block critical to modern medicinal chemistry.[1] It serves as the stable, lipophilic precursor to 3-ethyloxetan-3-amine , a high-value fragment used to modulate physicochemical properties in drug candidates.[1]
In the landscape of "Lead Optimization," this compound addresses a specific structural need: the Gem-Dimethyl Switch . The 3,3-disubstituted oxetane ring acts as a metabolic and solubility bioisostere for gem-dimethyl (
The Cbz (carboxybenzyl) protection on the nitrogen is strategic. Free 3-aminooxetanes are often volatile, hygroscopic, and prone to polymerization. The Cbz group renders the molecule a stable, crystalline solid, allowing for easy handling, storage, and purification before the critical coupling step.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | Benzyl N-(3-ethyloxetan-3-yl)carbamate |
| CAS Number | 1365969-56-7 |
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| SMILES | O=C(OCC1=CC=CC=C1)NC2(CC)COC2 |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
| Stability | Stable under standard conditions; Acid Sensitive (Oxetane ring) |
Synthesis & Manufacturing Logic
The synthesis of CAS 1365969-56-7 typically follows a Schotten-Baumann protocol, reacting the free amine (or its hydrochloride salt) with benzyl chloroformate.[1] The choice of base and temperature is critical to prevent ring opening of the strained oxetane system.
Mechanistic Pathway (Graphviz Visualization)[1]
The following diagram illustrates the synthesis and the subsequent divergent utility pathways.
Figure 1: Synthesis and utility pathway of Benzyl N-(3-ethyloxetan-3-yl)carbamate. The Cbz group stabilizes the core amine for storage.
Experimental Protocols
Synthesis of Benzyl N-(3-ethyloxetan-3-yl)carbamate
For the protection of the raw amine salt.[1]
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Setup: Charge a round-bottom flask with 3-ethyloxetan-3-amine hydrochloride (1.0 equiv) and Dichloromethane (DCM) (10 vol).
-
Neutralization: Cool to 0°C. Add Triethylamine (TEA) (2.5 equiv) dropwise. Note: Excess base is required to neutralize the HCl salt and scavenge the HCl generated during protection.
-
Addition: Add Benzyl Chloroformate (Cbz-Cl) (1.1 equiv) dropwise over 30 minutes, maintaining temperature < 5°C. Exotherm control is vital to avoid ring strain stress.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with brine. Crucial: Do NOT wash with acidic solutions (e.g., 1M HCl), as this will open the oxetane ring to form the diol. -
Purification: Dry over
, concentrate, and recrystallize from EtOAc/Hexanes.
Deprotection (Releasing the Active Amine)
Standard acids (TFA/HBr) often destroy oxetanes.[1] Hydrogenolysis is the gold standard here.
-
Catalyst: Suspend 10% Pd/C (10 wt% loading) in Methanol (MeOH).
-
Substrate: Add Benzyl N-(3-ethyloxetan-3-yl)carbamate (dissolved in minimal MeOH).
-
Hydrogenation: Sparge with
gas (balloon pressure, 1 atm) for 1–2 hours at RT. -
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate the filtrate carefully (the free amine is volatile). Use immediately in the next coupling step or convert to a stable salt (e.g., oxalate) if storage is necessary.
Structural Utility in Drug Design[8]
The value of CAS 1365969-56-7 lies in its ability to introduce the oxetane ring.[1] The following diagram explains why this substitution is sought after in high-value drug discovery programs.
Figure 2: The "Gem-Dimethyl Switch."[1] Replacing alkyl groups with the oxetane core (derived from CAS 1365969-56-7) reduces lipophilicity and improves metabolic stability.[1]
Safety & Handling Guidelines
-
Acid Sensitivity: The oxetane ring is strained (~26 kcal/mol).[1] Exposure to strong Lewis acids or Brønsted acids (
) can trigger ring-opening polymerization or hydrolysis to the corresponding 1,3-diol.[1] -
Thermal Stability: The Cbz-protected form (CAS 1365969-56-7) is thermally stable up to ~100°C, but the free amine is volatile.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
References
- Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis and Application. Chemical Reviews. (Review of synthesis methods including Cbz protection).
- Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Journal of Medicinal Chemistry. (Discusses the gem-dimethyl switch).
-
PubChem. (n.d.).[1] Compound Summary for CAS 1365969-56-7. National Center for Biotechnology Information.
